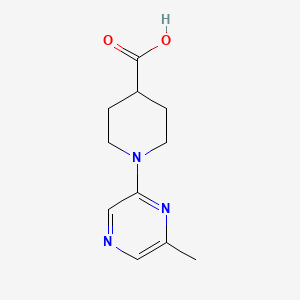

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-6-12-7-10(13-8)14-4-2-9(3-5-14)11(15)16/h6-7,9H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLISJDSPPRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594648 | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-58-7 | |

| Record name | 1-(6-Methyl-2-pyrazinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of 4-Pyridinecarboxylic Acid

A key step in preparing the piperidine-4-carboxylic acid core is the catalytic hydrogenation of 4-pyridinecarboxylic acid (also known as isonicotinic acid). This process reduces the pyridine ring to a piperidine ring while retaining the carboxylic acid functionality at the 4-position.

| Parameter | Condition |

|---|---|

| Catalyst | Palladium on carbon (5% Pd/C) |

| Catalyst loading | 0.01–0.05 weight ratio to substrate |

| Solvent | Water |

| Temperature | 80–100 °C |

| Pressure | 3–5 MPa hydrogen pressure |

| Reaction time | 3–6 hours |

| Atmosphere | Oxygen-free (nitrogen purged) |

- 4-Pyridinecarboxylic acid is dissolved in water with Pd/C catalyst.

- The reaction vessel is purged with nitrogen to remove oxygen.

- Hydrogen gas is introduced, and the mixture is heated under pressure.

- After completion, the catalyst is filtered off under inert atmosphere.

- The reaction mixture is concentrated under reduced pressure to remove water.

- Addition of methanol induces crystallization of piperidine-4-carboxylic acid.

- Cooling and centrifugation yield the purified solid product.

- Molar yield: Approximately 85–97% relative to starting 4-pyridinecarboxylic acid.

- Purity: 98–102% by content analysis.

- Melting point: >300 °C, indicating high purity.

This method is scalable and has been demonstrated in industrial patent literature with consistent results.

Coupling of 6-Methylpyrazin-2-yl Moiety

Preparation of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate Intermediate

Before obtaining the free acid, the ester derivative—ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate—is often synthesized as a key intermediate.

- React 6-methylpyrazin-2-amine with ethyl piperidine-4-carboxylate.

- Use solvents such as dichloromethane or ethanol.

- Reaction conditions vary from room temperature to reflux depending on the method.

- The reaction proceeds via nucleophilic substitution or amide bond formation at the piperidine nitrogen.

This step is crucial for introducing the 6-methylpyrazin-2-yl substituent onto the piperidine ring.

Hydrolysis to this compound

Following ester formation, hydrolysis under acidic or basic conditions converts the ethyl ester to the free carboxylic acid.

Typical hydrolysis conditions:

| Parameter | Condition |

|---|---|

| Reagent | Aqueous acid (e.g., HCl) or base (e.g., NaOH) |

| Solvent | Water or aqueous ethanol |

| Temperature | 50–80 °C |

| Reaction time | Several hours |

After hydrolysis, the product is purified by crystallization or chromatography to yield this compound.

Alternative Coupling Method Using Propylphosphonic Anhydride (T3P)

A related synthetic approach involves direct coupling of substituted pyrazine-2-carboxylic acids with piperidine derivatives using propylphosphonic anhydride (T3P) as a coupling reagent.

- Reaction performed in an inert atmosphere (nitrogen).

- Use of bases such as diisopropylethylamine.

- Solvent: Dimethylformamide (DMF).

- Room temperature stirring for 30 minutes to several hours.

- Workup includes aqueous extraction and purification by silica gel chromatography.

This method has been successfully applied to synthesize various pyrazine-piperidine carboxylic acid derivatives with good yields and purity.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Hydrogenation of 4-pyridinecarboxylic acid | Pd/C catalyst, 80–100 °C, 3–5 MPa H2, aqueous | 85–97 | 98–102 | Industrially scalable, high purity |

| Coupling with 6-methylpyrazin-2-amine (ester formation) | Reaction in DCM or EtOH, RT to reflux | Moderate | High | Forms ethyl ester intermediate |

| Hydrolysis of ester to acid | Acidic or basic hydrolysis, 50–80 °C | High | High | Converts ester to free acid |

| Direct coupling with T3P | T3P, DIPEA, DMF, RT, inert atmosphere | Moderate | High | Alternative coupling method |

Research Findings and Optimization Notes

The hydrogenation step is critical for obtaining the piperidine ring with high stereochemical integrity and purity. Use of palladium on carbon catalyst under controlled temperature and pressure ensures complete reduction without over-reduction or side reactions.

The coupling reaction efficiency depends on solvent choice, temperature, and reagent stoichiometry. Mild conditions favor higher selectivity and yield.

Purification by crystallization after methanol addition or chromatographic techniques ensures removal of impurities and catalyst residues.

Analytical techniques such as melting point determination, HPLC, NMR, and mass spectrometry are essential for confirming product identity and purity.

Chemical Reactions Analysis

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced with other groups.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Key Physicochemical Properties :

- Hazard Statements : H315 (causes skin irritation) and H319 (causes serious eye irritation) .

- Precautionary Measures : Includes recommendations for protective gloves, eye protection, and immediate rinsing upon exposure .

Comparison with Similar Compounds

The structural analogs of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid differ in their heterocyclic substituents, functional groups, and physicochemical properties. Below is a detailed comparison with six representative analogs:

Structural and Functional Group Variations

Table 1: Structural Comparison

| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| This compound | Pyrazine | 6-Methyl | C₁₁H₁₅N₃O₂ | 221.26 | 886851-58-7 |

| 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | Pyrimidine | 2-Chloro, 5-amino, 6-methyl | C₁₁H₁₄ClN₅O₂ | 283.71 | 890094-31-2 |

| 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid | Pyridine | 5-Trifluoromethyl | C₁₂H₁₃F₃N₂O₂ | 274.23 | 406476-31-1 |

| 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid | Pyrimidine | 6-Methoxy | C₁₁H₁₅N₃O₃ | 237.26 | 1334488-49-1 |

| 1-(6-Ethoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid | Pyrimidine | 6-Ethoxy | C₁₂H₁₇N₃O₃ | 251.28 | 1353987-30-0 |

| 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid | Pyrimidine | 6-Diethylamino | C₁₄H₂₂N₄O₂ | 278.35 | 1353985-75-7 |

Key Observations :

Pyrazine vs. Pyridine derivatives (e.g., 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid) exhibit higher molecular weights due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability .

Alkoxy groups (e.g., -OCH₃ in 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid) balance lipophilicity and hydrogen-bonding capacity, making them favorable for CNS-targeting drugs .

The trifluoromethyl-substituted pyridine derivative (CAS: 406476-31-1) is noted for its use in protease inhibition, attributed to the strong electron-withdrawing effect of the CF₃ group .

Biological Activity

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-methylpyrazine group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of 220.27 g/mol. The presence of the pyrazine ring contributes to its unique reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. The exact mechanism remains under investigation, but it is hypothesized that the compound may:

- Inhibit specific enzymes involved in metabolic pathways.

- Modulate receptor activity , potentially affecting neurotransmitter systems.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with structurally similar derivatives. Below is a comparison table highlighting key differences in biological activity:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory |

| 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid | Structure | Antimicrobial |

| Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate | Structure | Antioxidant |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Research :

- In vitro studies indicated that treatment with this compound reduced TNF-alpha levels in macrophages by approximately 40%, suggesting its potential as an anti-inflammatory agent.

-

Neuropharmacological Effects :

- A recent investigation into its effects on neurotransmitter systems revealed that the compound could act as a partial agonist at certain serotonin receptors, which may explain its mood-enhancing properties observed in animal models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of heterocyclic precursors (e.g., pyrazine derivatives) with piperidine intermediates. For example, analogous syntheses of pyrazine-piperidine hybrids use palladium-catalyzed coupling or cyclization under inert atmospheres. Reaction optimization may involve adjusting catalysts (e.g., Pd(OAc)₂), solvents (DMF, toluene), and temperature (40–100°C) to improve yield and purity . Melting points (mp 151–152°C) serve as critical purity indicators .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions on the pyrazine and piperidine rings.

- Chromatography : HPLC or LC-MS to assess purity (>95% by area normalization).

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms .

- Elemental Analysis : Confirm molecular formula (C₁₁H₁₅N₃O₂) and molecular weight (221.25 g/mol) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability studies should evaluate:

- Storage Conditions : Store at –20°C in anhydrous environments to prevent hydrolysis of the carboxylic acid group.

- Light Sensitivity : Protect from UV exposure due to the aromatic pyrazine moiety.

- pH Stability : Test solubility and degradation in aqueous buffers (pH 2–9) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?

- Methodological Answer : Contradictory yield data in cyclization steps may arise from:

- Catalyst Selection : Compare Pd(OAc)₂ vs. CuI in ligand-assisted coupling (e.g., XPhos).

- Solvent Effects : Test polar aprotic solvents (DMF) vs. non-polar (toluene) for reaction efficiency.

- Temperature Gradients : Screen 60–120°C to identify optimal kinetic vs. thermodynamic control.

- Workup Protocols : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

- Methodological Answer : Design assays to probe:

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™).

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., prostate PC-3).

- Mechanistic Studies : Employ autophagy markers (LC3-II) or mTOR/p70S6K pathways, as seen in structurally related pyrazolo-pyridines .

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases), guided by the carboxylic acid’s hydrogen-bonding potential.

- MD Simulations : Assess stability of the piperidine ring conformation in aqueous environments .

Q. What analytical approaches resolve contradictions in reported pharmacological data?

- Methodological Answer : Address discrepancies via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.